2-Chloro-5-iodotoluene
Overview
Description
2-Chloro-5-iodotoluene is a halogenated hydrocarbon with the chemical formula C7H6ClI. It is characterized by the presence of both chlorine and iodine atoms attached to a toluene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodotoluene can be synthesized through halogenation reactions where both chlorine and iodine atoms are introduced into the toluene molecule. One notable method includes the Friedel–Crafts acylation, which, while more commonly associated with introducing acyl groups, also underlines the reactivity of halogenated toluenes in various conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired substitution pattern. The process may include steps such as chlorination followed by iodination, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodotoluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated compound into less halogenated or dehalogenated products.
Substitution: It participates in nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
2-Chloro-5-iodotoluene is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drug candidates often involves this compound as a building block for more complex structures.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Chloro-5-iodotoluene exerts its effects is primarily through its reactivity as a halogenated aromatic compound. The presence of chlorine and iodine atoms influences the electron distribution within the molecule, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-5-iodopyridine
- 1-Chloro-6-iodohexane
- 1-Chloro-4-iodobutane
Comparison: Compared to these similar compounds, 2-Chloro-5-iodotoluene is unique due to its specific substitution pattern on the toluene ring. This unique structure imparts distinct reactivity and properties, making it particularly useful in certain synthetic applications. For instance, the presence of both chlorine and iodine allows for selective functionalization and cross-coupling reactions that may not be as easily achieved with other halogenated compounds .
Properties
IUPAC Name |
1-chloro-4-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDKGFWRIYSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400781 | |
Record name | 2-Chloro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-41-8 | |
Record name | 1-Chloro-4-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116632-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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